molecular formula C12H12N2O2S B2404676 2-Isopropyl-4-(4-nitrophenyl)thiazole CAS No. 399005-80-2

2-Isopropyl-4-(4-nitrophenyl)thiazole

Cat. No.: B2404676
CAS No.: 399005-80-2
M. Wt: 248.3
InChI Key: OTBJIEUPODKWMZ-UHFFFAOYSA-N
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Description

“2-Isopropyl-4-(4-nitrophenyl)thiazole” is a chemical compound with the linear formula C12H12N2O2S . It has a molecular weight of 248.306 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 2-Isopropyl-4-(4-nitrophenyl)thiazole and similar compounds have been synthesized using various techniques. For instance, Zeng Zhen-fan (2014) detailed the synthesis of 2-amino-4-p-nitrophenyl thiazole through the reaction of 4-Nitroacetophenone and thiourea, optimized via orthogonal experiments (Zeng, 2014). W. Cunico et al. (2007) reported a one-pot synthesis method for related thiazolidin-4-ones, demonstrating a versatile approach to synthesizing thiazole derivatives (Cunico et al., 2007).

  • Characterization of Properties : Studies have focused on characterizing the physical and chemical properties of thiazole derivatives. For example, Anna Wrona-Piotrowicz et al. (2015) explored the fluorescence properties of hydroxythiazole derivatives in solution and solid states, demonstrating large Stokes shifts and intramolecular charge transfer characteristics (Wrona-Piotrowicz et al., 2015). Xin Zhao et al. (2007) synthesized novel polyimides using a thiazole-containing diamine, highlighting the material's excellent solubility and thermal resistance, important for industrial applications (Zhao et al., 2007).

Biological and Pharmaceutical Research

  • Antimicrobial and Antifungal Properties : The antimicrobial and antifungal activities of thiazole derivatives have been investigated. For instance, M. Altıntop et al. (2014) synthesized thiazolyl hydrazone derivatives and evaluated them against Candida utilis, finding significant antifungal activity (Altıntop et al., 2014).

  • Potential in Treating Neurodegenerative Disorders : A 2018 study by S. Carradori et al. explored the use of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives as inhibitors for monoamine oxidase B and acetylcholinesterase, indicating their potential for treating neurodegenerative diseases like Parkinson's (Carradori et al., 2018).

Material Science and Chemistry

  • Application in Corrosion Inhibition : The use of thiazole derivatives as corrosion inhibitors has been examined. A study by Yongming Tang et al. (2009) on thiadiazole derivatives, including those with nitrophenyl groups, demonstrated their effectiveness in inhibiting copper corrosion in acidic environments (Tang et al., 2009).

  • Nonlinear Optical Properties : C. S. Naveena et al. (2012) synthesized and evaluated 2,4-disubstituted-[1,3]-thiazoles for their nonlinear optical properties, contributing to the understanding of these materials for potential electronic and photonic applications (Naveena et al., 2012).

Safety and Hazards

While specific safety and hazard information for “2-Isopropyl-4-(4-nitrophenyl)thiazole” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

4-(4-nitrophenyl)-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8(2)12-13-11(7-17-12)9-3-5-10(6-4-9)14(15)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBJIEUPODKWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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